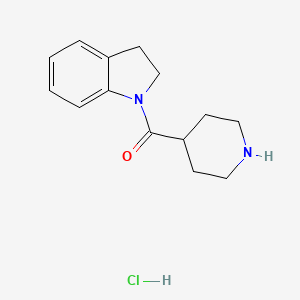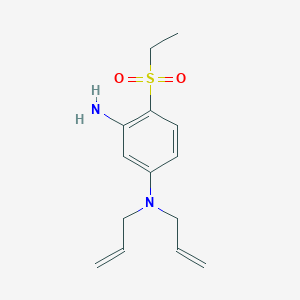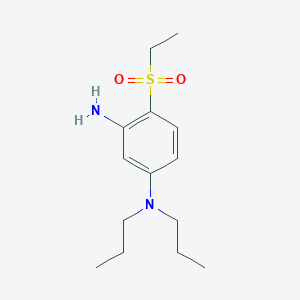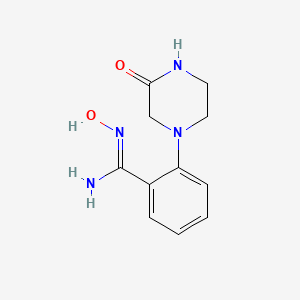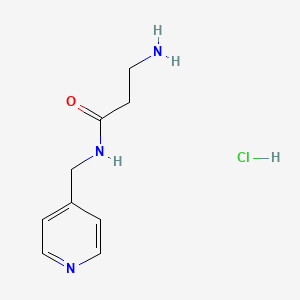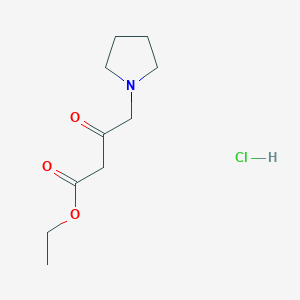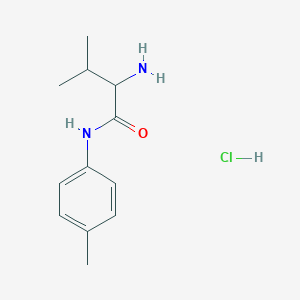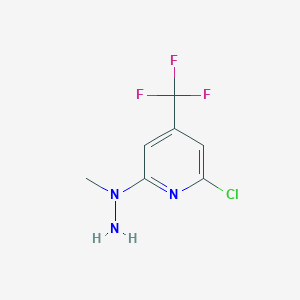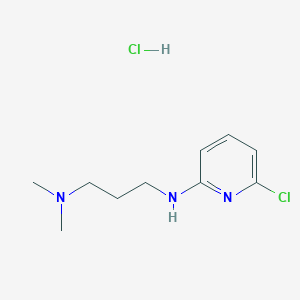
N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Descripción general
Descripción
N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (N1-6-Cl-2-PY-N3, N3-DM-1,3-PDH) is an organic compound used in a variety of scientific applications. It is a colourless, crystalline solid with a melting point of 148-150 °C and a boiling point of 310-312 °C. N1-6-Cl-2-PY-N3, N3-DM-1,3-PDH is an important compound in the field of organic chemistry and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Spectroscopy
- N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine and related compounds have been examined using nuclear magnetic resonance (NMR) spectroscopy. This technique helps in identifying different methylene groups in the compound's structure (Freifelder, Mattoon, & Kriese, 1967).
Crystal Structure and Magnetic Properties
- Studies have been conducted on the synthesis, crystal structure, and magnetic properties of compounds such as [Cu(N3)2(mtn)]n, where mtn stands for N-methyl-1,3-propanediamine. These studies focus on how different metal atoms coordinate with nitrogen atoms, affecting the compound's magnetic properties (Bhowmik et al., 2014).
Schiff Base Ligands
- Schiff base ligands involving 1,3-propanediamine and its derivatives have been synthesized and their interactions with various metal ions have been studied. These compounds have applications in coordination chemistry and catalysis (Salmon, Thuéry, & Ephritikhine, 2007).
Optical Resolution and Circular Dichroism Spectra
- Research on optical resolution and circular dichroism spectra of mixed-diamine palladium(II) complexes, including those with 1,3-propanediamine derivatives, has been conducted. These studies are significant in understanding chiral molecules and their interactions (Nakayama, Komorita, & Shimura, 1981).
Metal Complexes with Chelating Ligands
- The structural morphology of metal complexes involving 1,3-propanediamine and triazolopyrimidine derivatives has been explored. These findings are valuable in the field of inorganic chemistry and the development of new materials (Caballero et al., 2011).
Plasmodium Falciparum Inhibition
- Compounds like N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine have shown inhibition of Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Krake et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
N-(6-chloropyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3.ClH/c1-14(2)8-4-7-12-10-6-3-5-9(11)13-10;/h3,5-6H,4,7-8H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAMHTKIEAMETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride | |
CAS RN |
1220017-62-8 | |
| Record name | 1,3-Propanediamine, N3-(6-chloro-2-pyridinyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



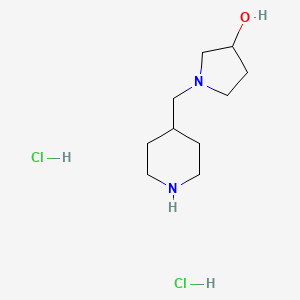
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
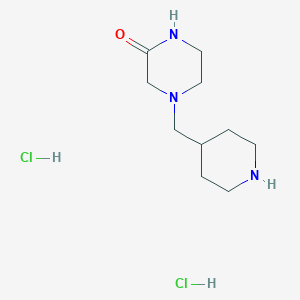
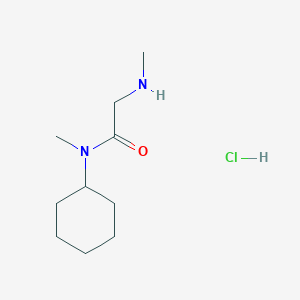
 methanone hydrochloride](/img/structure/B1398356.png)
-methanone hydrochloride](/img/structure/B1398357.png)
